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Compound of Interest

Compound Name: HO-PEG4-CH2COOtBu

Cat. No.: B608010

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the molecule
HO-PEG4-CH2COOtBu (tert-butyl 2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)acetate),
a commonly used tetraethylene glycol linker in bioconjugation and drug development. This
document details the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry
(MS) data, along with comprehensive experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for HO-PEG4-CH2COOtBu,
providing a clear reference for compound identification and characterization.

Table 1: *H NMR Spectroscopic Data

Chemical Shift ()

Multiplicity Integration Assignment
ppm
4.02 d,J=1.0Hz 2H -OCH2COO0-
-OCH2CH:20- (PEG
3.75-3.60 m 12H
backbone)
1.47 s 9H -C(CHs)s

Solvent: CDCls, Frequency: 400 MHz[1]
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Chemical Shift (6) ppm

Assignment

170-172 C=0 (Ester carbonyl)

80-82 -C(CHs)3

72-73 HO-CHa-

70-71 -OCH2CH20- (PEG backbone)
68-69 -OCH2COO0-

61-62 -CH2-OH

28 -C(CHs)3

Note: These are predicted chemical shifts based on typical values for similar functional groups.

[21[3][4][5]

ml/z lon

331.19 [M+Na]*

309.19 [M+H]*

253.13 [M-CaHs+H]*

209.09 [M-CaHs-C2HaO+H]*
165.05 [M-CaHs-2(C2H40)+H]*
121.01 [M-CaHs-3(C2H40)+H]*
77.04 [M-CaHs-4(C2Ha0)+H]*
57.07 [CaHo]*

Note: These are predicted m/z values for common adducts and fragments. The molecular
weight of HO-PEG4-CH2COOtBu is 308.37 g/mol .[6][7]
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Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These
protocols are intended as a guide and may require optimization based on the specific
instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

e Weigh approximately 5-10 mg of HO-PEG4-CH2COOtBu into a clean, dry vial.
e Add approximately 0.7 mL of deuterated chloroform (CDCIs).

o Gently vortex or swirl the vial to ensure the sample is completely dissolved.

e Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

2. 'H NMR Acquisition Parameters:

e Spectrometer: 400 MHz or higher

e Solvent: CDCIs

e Temperature: 298 K

» Pulse Sequence: Standard single-pulse experiment (e.g., zg30)

e Number of Scans: 16-64 (depending on sample concentration)

o Relaxation Delay: 1-5 s

e Spectral Width: -2 to 12 ppm

» Referencing: The residual solvent peak of CDCls is set to 7.26 ppm.

3. 3C NMR Acquisition Parameters:

e Spectrometer: 100 MHz or higher

e Solvent: CDCls

o Temperature: 298 K

e Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

e Number of Scans: 1024 or more (due to the low natural abundance of 13C)
o Relaxation Delay: 2 s

e Spectral Width: -5 to 220 ppm

» Referencing: The CDCIs solvent peak is set to 77.16 ppm.

Mass Spectrometry (MS)
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1. Sample Preparation:

e Prepare a stock solution of HO-PEG4-CH2COOtBu in a suitable solvent (e.g., methanol or
acetonitrile) at a concentration of approximately 1 mg/mL.
 Dilute the stock solution to a final concentration of 1-10 pg/mL in the mobile phase.

2. Electrospray lonization (ESI) - Time of Flight (TOF) MS Parameters:

« lonization Mode: Positive Electrospray lonization (ESI+)

» Mobile Phase: A mixture of water and acetonitrile with 0.1% formic acid is commonly used.
e Flow Rate: 0.2-0.5 mL/min (for LC-MS) or direct infusion at 5-10 pL/min.

o Capillary Voltage: 3.5-4.5 kV

o Cone Voltage: 20-40 V

e Source Temperature: 100-150 °C

o Desolvation Temperature: 250-400 °C

e Mass Range: m/z 50-500

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of HO-
PEG4-CH2COOtBu.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608010#spectroscopic-data-for-ho-peg4-ch2cootbu-
nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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